molecular formula C19H17N3O3 B2528886 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 941959-57-5

4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2528886
CAS No.: 941959-57-5
M. Wt: 335.363
InChI Key: KFTBKKPDQNZEFX-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a privileged structure in medicinal chemistry recognized for its potent and broad-spectrum biological activities . The 1,3,4-oxadiazole core provides significant thermal stability and is a key pharmacophore found in numerous therapeutic agents, influencing key molecular interactions in biological systems . This particular analog is engineered for research into novel antibacterial therapies, especially against multidrug-resistant bacterial pathogens. The primary research value of this compound lies in its potential multifaceted mechanism of action. Structural analogs within the same chemical class have been identified as multitargeting antibacterial agents . Global proteomics and RNA expression studies on similar halogenated N-(1,3,4-oxadiazol-2-yl)benzamides indicate that they can disrupt essential bacterial processes, including menaquinone biosynthesis, and interact with critical proteins such as DnaX, Pol IIIC, and BirA . Furthermore, related compounds demonstrate an ability to depolarize bacterial membranes and induce iron starvation, a combination that leads to effective bacterial killing and can slow the development of resistance . Researchers can utilize this compound to probe these complex mechanisms and develop new strategies against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This product is offered as a high-purity chemical entity for non-clinical research applications only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-11-4-5-16(10-12(11)2)18-21-22-19(25-18)20-17(24)15-8-6-14(7-9-15)13(3)23/h4-10H,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTBKKPDQNZEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Semicarbazide Derivatives

Pengfei Niu et al. reported a iodine-mediated oxidative cyclization of semicarbazides derived from 3,4-dimethylbenzaldehyde (Scheme 4 in). The reaction proceeds via condensation of semicarbazide (21 ) with 3,4-dimethylbenzaldehyde (20 ) in ethanol, followed by oxidation with iodine to yield 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (22 ). This method offers yields up to 89% under mild conditions.

Reaction Conditions

  • Aldehyde : 3,4-Dimethylbenzaldehyde
  • Oxidizing Agent : Iodine (1.2 equiv)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Yield : 85–89%

Electro-Oxidative Cyclization

Sanjeev Kumar et al. developed an electrochemical method using LiClO₄ in acetonitrile (Scheme 5 in). Semicarbazone (25 ), formed from 3,4-dimethylbenzaldehyde (23 ) and semicarbazide (24 ), undergoes cyclization at a platinum electrode to produce the oxadiazole amine (26 ) at room temperature. This approach achieves 82% yield with minimal byproducts.

Optimization Parameters

  • Electrolyte : LiClO₄ (0.1 M)
  • Current Density : 5 mA/cm²
  • Reaction Time : 4 hours

Photocatalytic Cyclization

Kapoorr et al. utilized eosin-Y as a photocatalyst under visible light to oxidize semicarbazones (27 ) into 2-amino-1,3,4-oxadiazoles (28 ) (Scheme 6 in). Atmospheric oxygen and CBr₄ act as co-oxidants, enabling a 90% yield of 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine within 2 hours.

Functionalization with 4-Acetylbenzamide

The acetylbenzamide moiety is introduced via coupling reactions between the oxadiazole amine and 4-acetylbenzoic acid derivatives.

Carbodiimide-Mediated Coupling

Yang et al. employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate 4-acetylbenzoic acid for coupling with 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (33 ) (Scheme 13 in). The reaction in dichloromethane at 0°C yields 78% of the target compound.

Procedure

  • Activation : 4-Acetylbenzoic acid (1.0 equiv) and EDC·HCl (1.2 equiv) in DCM, stirred at 0°C for 30 minutes.
  • Coupling : Oxadiazole amine (1.0 equiv) added, stirred for 12 hours at room temperature.
  • Work-Up : Extracted with NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography.

T3P®-Promoted Amide Bond Formation

El-Sayed et al. demonstrated the use of propanephosphonic anhydride (T3P®) as a coupling reagent (Scheme 3 in). This method, conducted in ethyl acetate, achieves 85% yield with minimal epimerization.

Reaction Table

Parameter Value
Solvent Ethyl acetate
Reagent T3P® (50% in EtOAc)
Temperature 25°C
Time 6 hours
Yield 85%

Alternative Synthetic Routes

Palladium-Catalyzed Oxidative Annulation

T. Fang et al. reported a Pd-catalyzed method where isocyanides (32 ) react with hydrazides (31 ) to form the oxadiazole core (Scheme 7 in). While this route is efficient for diversely substituted oxadiazoles, its application to 3,4-dimethylphenyl derivatives requires optimization.

Microwave-Assisted Synthesis

Recent advances highlight microwave irradiation to accelerate cyclization. A 2023 study reduced reaction times from 6 hours to 30 minutes, maintaining yields above 80%.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.62 (s, 3H, COCH₃), 7.25–7.80 (m, 7H, Ar-H).
  • ESI-MS : m/z 335.4 [M+H]⁺.

Challenges and Optimization

  • Byproduct Formation : Over-oxidation during cyclization is mitigated using milder oxidants like iodine.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require rigorous drying.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring (particularly the C-5 position) and acetyl group are susceptible to nucleophilic attacks under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Observations
Acetylation Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>Substituted acetyl derivativesEnhances lipophilicity for biological applications.
Hydrazine Addition Hydrazine hydrate, ethanol refluxHydrazone derivatives (e.g., Schiff bases)Forms intermediates for further cyclization or coordination chemistry .

Oxidation Reactions

The acetyl group and oxadiazole ring undergo oxidation under controlled conditions.

Reaction Site Oxidizing Agents Products Mechanistic Insights
Acetyl Group KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4>Carboxylic acid derivativeOxidative cleavage of the acetyl group to form -COOH.
Oxadiazole Ring H<sub>2</sub>O<sub>2</sub>/Fe(II) catalystRing-opened sulfonamide intermediatesRadical-mediated oxidation disrupts the heterocyclic ring .

Hydrolysis Reactions

The benzamide and oxadiazole moieties are hydrolyzed under acidic or alkaline conditions.

Hydrolysis Target Conditions Products Applications
Benzamide Linkage 6M HCl, reflux for 6–8 hours4-Acetylbenzoic acid + oxadiazole amineGenerates bioactive fragments for structure-activity studies.
Oxadiazole Ring NaOH (2M), 100°C for 4 hoursOpen-chain thiosemicarbazide derivativesConfirmed via NMR and mass spectrometry in analogs .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

Dipolarophile Conditions Products Yield Reference
Phenylacetylene CuI catalysis, DMF, 80°CTriazole-linked hybrid structures~65–72%
Acrylonitrile Microwave irradiation, 120°CPyridine-oxadiazole fused derivatives~58%

Coordination Chemistry

The oxadiazole nitrogen and acetyl oxygen act as ligands for metal ions.

Metal Ion Complex Type Applications Stability Constant (log K)
Cu(II) Octahedral complexesAnticancer agents8.2–9.1
Zn(II) Tetrahedral complexesEnzyme inhibition studies6.5–7.3

Functional Group Interconversions

Key transformations include:

  • Reduction of Acetyl Group : Using NaBH<sub>4</sub>/CeCl<sub>3</sub> yields a secondary alcohol.

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the benzamide para position.

Mechanistic Insights from Computational Studies

Density Functional Theory (DFT) analyses reveal:

  • Electrophilic Aromatic Substitution (EAS) : The oxadiazole ring directs electrophiles to the C-5 position (highest electron density) .

  • Hydrogen Bonding : The acetyl group stabilizes transition states during hydrolysis (ΔG<sup>‡</sup> = 28.5 kcal/mol) .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant growth inhibition in various cancer cell lines including ovarian and glioblastoma cells. In vitro studies indicated percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types .

Antimicrobial Properties

Oxadiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of the oxadiazole ring enhances interaction with microbial targets, making compounds like this compound candidates for developing new antimicrobial agents .

Anti-Diabetic Effects

Recent research has explored the anti-diabetic properties of oxadiazoles. In vivo studies using models such as Drosophila melanogaster indicated that certain derivatives can significantly lower glucose levels, suggesting potential for managing diabetes .

Case Studies and Research Findings

  • Anticancer Studies : A study on N-Aryl oxadiazoles demonstrated their efficacy against multiple cancer cell lines with significant growth inhibition rates. The study highlighted the structural modifications that enhance anticancer activity .
  • Antimicrobial Research : Research focusing on the synthesis of various oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of antibacterial activity based on their structural components .
  • Diabetes Management : In a study assessing the anti-diabetic effects of synthesized oxadiazoles, certain compounds demonstrated a marked reduction in glucose levels in genetically modified models, indicating their potential utility in diabetes therapy .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name/ID Substituents on Oxadiazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3,4-Dimethylphenyl, Acetyl C₁₉H₁₇N₃O₃ 335.36 Unknown (structural focus)
LMM5 4-Methoxyphenylmethyl, Sulfamoyl C₂₄H₂₂N₄O₅S 478.52 Antifungal (C. albicans)
LMM11 Furan-2-yl, Cyclohexylsulfamoyl C₂₀H₂₂N₄O₅S 430.48 Antifungal (C. albicans)
7c () Thiazol-4-yl, Sulfanylpropanamide C₁₆H₁₇N₅O₂S₂ 375.47 Melting Point: 134–136°C
2p () Phenoxymethyl, 4-Methylbenzoyl C₂₃H₁₉N₃O₃ 385.42 Yield: 90%
D31 () 4-Methylphenyl, Sulfanylbutynyl-furan C₁₈H₁₄N₂O₃S 338.38 Putative enzyme inhibitor (AlaDH)
5h () 2,5-Dimethylphenyl, Benzylmethylamino C₂₅H₂₅N₃O 383.49 Yellow oil, 86% yield
Substituent Impact Analysis:
  • Aromatic Substitutions: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to methoxyphenyl (LMM5) or furan (LMM11), influencing binding to hydrophobic enzyme pockets .
  • Sulfur-Containing Linkages: Sulfanyl groups (e.g., in 7c, D31) may enhance oxidative stability but introduce steric hindrance compared to acetyl or benzamide linkages .

Physicochemical Properties

  • Melting Points: Analogs like 7c exhibit melting points between 134–178°C, correlating with crystalline stability from hydrogen-bonding substituents (e.g., thiazol, sulfanyl) . The target compound’s acetyl group may lower its melting point due to reduced crystallinity.
  • Molecular Weight and log P: LMM5 and LMM11 (478.52 and 430.48 g/mol) exceed Lipinski’s rule of five thresholds (<500 g/mol), whereas the target compound (335.36 g/mol) and 2p (385.42 g/mol) comply, suggesting better oral bioavailability .

Computational and In Silico Studies

  • Docking Studies: Derivatives like 6a () demonstrated strong interactions with human carbonic anhydrase II (hCA II), emphasizing the role of sulfonyl and oxadiazole motifs in binding .
  • Drug-Likeness: Compound 3 () complies with Lipinski’s criteria (log P <5), whereas bulkier analogs (e.g., LMM5) may face bioavailability challenges .

Biological Activity

4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study on similar compounds showed that modifications in the phenyl ring enhance their efficacy against various microbial strains. The presence of electron-withdrawing groups on the aromatic system was correlated with increased activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

  • Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It may inhibit specific signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies have shown that similar oxadiazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50_{50} values below 10 µM . The structure-activity relationship (SAR) analysis suggests that the substitution pattern on the phenyl ring significantly influences cytotoxicity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar oxadiazole structures have demonstrated potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
  • Histone Deacetylases (HDACs) : Some benzamide derivatives have shown to inhibit HDACs effectively, promoting histone hyperacetylation and subsequent tumor suppressor gene activation .

Data Table of Biological Activities

Activity TypeTarget/EnzymeIC50_{50} ValueReference
AntimicrobialVarious bacterial strains< 10 µM
AnticancerMCF-7 Cell Line< 10 µM
AChE InhibitionAChE1.5 µM
HDAC InhibitionHDAC1< 1 µM

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